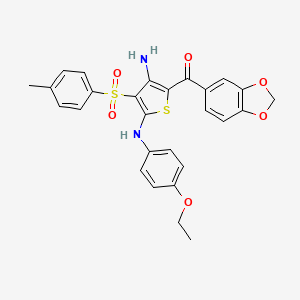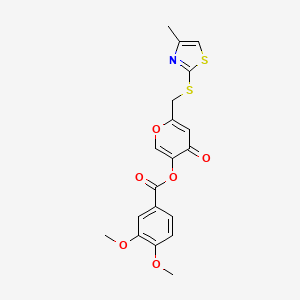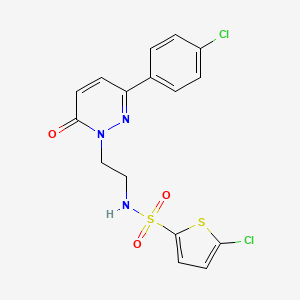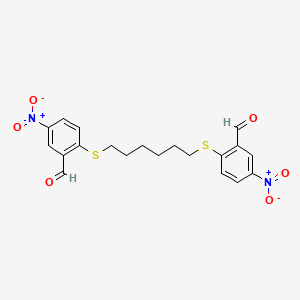
4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid is a compound with the molecular formula C10H14N2O4S It is a combination of two distinct chemical entities: 4-Methyl-1,2-diazetidin-3-one and 4-methylbenzene-1-sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid typically involves the reaction of 4-Methyl-1,2-diazetidin-3-one with 4-methylbenzene-1-sulfonic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of reduced diazetidinone derivatives.
Substitution: Formation of substituted diazetidinone derivatives with various functional groups.
Scientific Research Applications
4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diazetidin-3-one, 4-methylbenzene-1-sulfonic acid
- 1-Ethyl-4-methylbenzene
- 4-Fluoro-3-methylbenzene-1-thiol
Uniqueness
4-Methyl-1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid is unique due to its specific combination of a diazetidinone ring and a sulfonic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;4-methyldiazetidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3(6)5-4-2/h2-5H,1H3,(H,8,9,10);2,4H,1H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJITEOXNUELOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)

![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)
![3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B2525885.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2525891.png)

![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)

![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)
